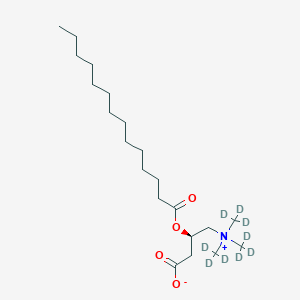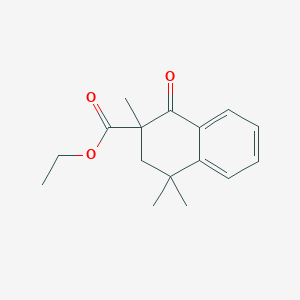
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard, is a deuterated form of myristoyl-L-carnitine. It is used as an analytical standard in various scientific research applications. This compound is a derivative of L-carnitine, which plays a crucial role in the transportation of fatty acids into the mitochondria for beta-oxidation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) involves the esterification of L-carnitine with myristic acid. The deuterated form is achieved by incorporating deuterium atoms into the trimethyl groups of L-carnitine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve the desired purity and yield. Quality control measures are implemented to ensure the consistency and reliability of the product.
化学反応の分析
Types of Reactions
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.
科学的研究の応用
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an analytical standard in chromatography and mass spectrometry to quantify and identify compounds.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
作用機序
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism, enhancing the efficiency of energy production.
類似化合物との比較
Similar Compounds
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Stearoyl-L-carnitine
- Propionyl-L-carnitine-(N-methyl-d3)
- Acetyl-L-carnitine-(N-methyl-d3)
Uniqueness
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is unique due to its deuterated trimethyl groups, which enhance its stability and make it an ideal analytical standard. Its specific structure allows for precise quantification and identification in various analytical techniques, making it a valuable tool in scientific research.
特性
分子式 |
C21H41NO4 |
|---|---|
分子量 |
380.6 g/mol |
IUPAC名 |
(3R)-3-tetradecanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1/i2D3,3D3,4D3 |
InChIキー |
PSHXNVGSVNEJBD-PNGFJFKMSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)






![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)



![2-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11940569.png)
